

Dpp-4-IN-2: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Dpp-4-IN-2

Cat. No.: B12411815

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Dpp-4-IN-2**, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.

Chemical Structure and Properties

Dpp-4-IN-2, also referred to as compound b2 in some literature, is a non-peptidomimetic small molecule inhibitor of DPP-4.^[1] It is structurally analogous to Alogliptin, a clinically approved anti-diabetic drug.^[1]

Table 1: Chemical and Physical Properties of **Dpp-4-IN-2**

Property	Value	Source
IUPAC Name	2-((6-(4-(cyanomethyl)phenyl)-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)(2-methyl-2-propanyl)amino)acetamide	
CAS Number	2133900-95-3	[1][4]
Molecular Formula	C18H18N6O	[1][4]
Molecular Weight	334.38 g/mol	[1][4]
SMILES	<chem>N#CC1=CC=CC=C1CN(C(N2CCNCC2)=C3)C4=CC=NN4C3=O</chem>	[1][4]
Appearance	Solid powder (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	

Biological Activity and Mechanism of Action

Dpp-4-IN-2 is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), with a reported half-maximal inhibitory concentration (IC₅₀) of 79 nM.[1] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β -cells in a glucose-dependent manner.

By inhibiting DPP-4, **Dpp-4-IN-2** prevents the degradation of GLP-1 and GIP, thereby prolonging their biological activity. This leads to increased insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels. This mechanism of action is central to the therapeutic potential of DPP-4 inhibitors in the management of type 2 diabetes mellitus.

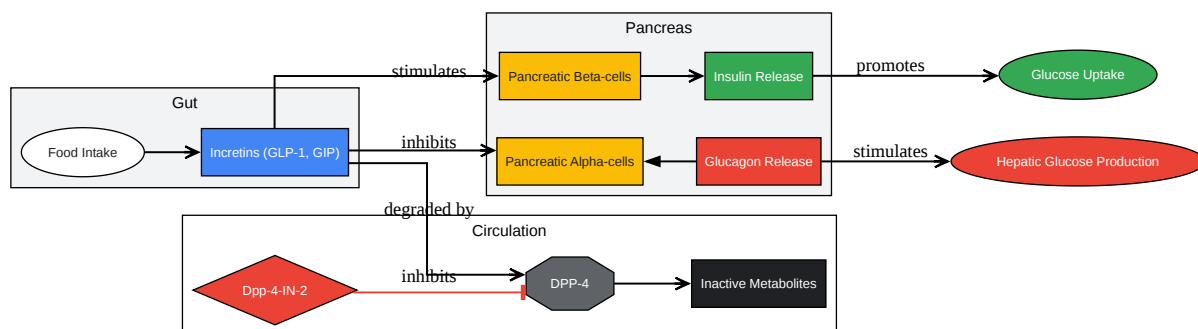
Table 2: Bioactivity of **Dpp-4-IN-2**

Parameter	Value	Species	Assay Conditions	Source
DPP-4 IC50	79 nM	Not specified	Not specified	[1]
DPP-8 IC50	Not available			
DPP-9 IC50	Not available			
Ki	Not available			

The selectivity of **Dpp-4-IN-2** against other closely related proteases, such as DPP-8 and DPP-9, has not been publicly reported. High selectivity is a critical attribute for DPP-4 inhibitors to minimize off-target effects.

Signaling Pathways

The primary signaling pathway modulated by **Dpp-4-IN-2** is the incretin pathway, which is integral to glucose metabolism. DPP-4 also plays a role in immune regulation, and its inhibition can have immunomodulatory effects.



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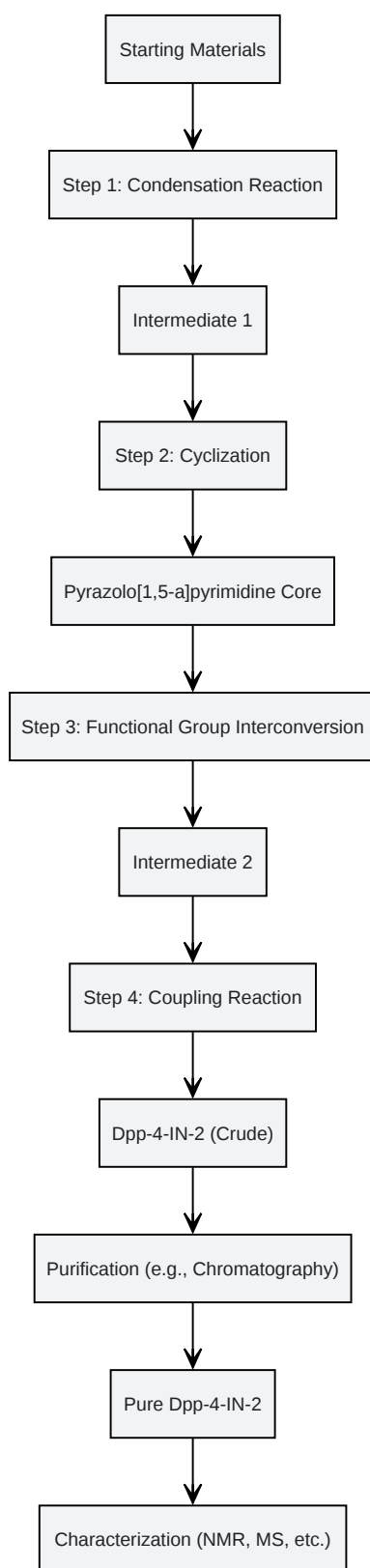
Caption: Incretin signaling pathway and the mechanism of action of **Dpp-4-IN-2**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Dpp-4-IN-2** are not publicly available. However, this section provides generalized, representative protocols based on standard methods for the characterization of DPP-4 inhibitors.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of **Dpp-4-IN-2** likely follows a multi-step synthetic route common for pyrazolo[1,5-a]pyrimidine derivatives. A general workflow is outlined below.



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Caption: Generalized workflow for the synthesis of **Dpp-4-IN-2**.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of **Dpp-4-IN-2** against DPP-4 can be determined using a fluorometric assay.

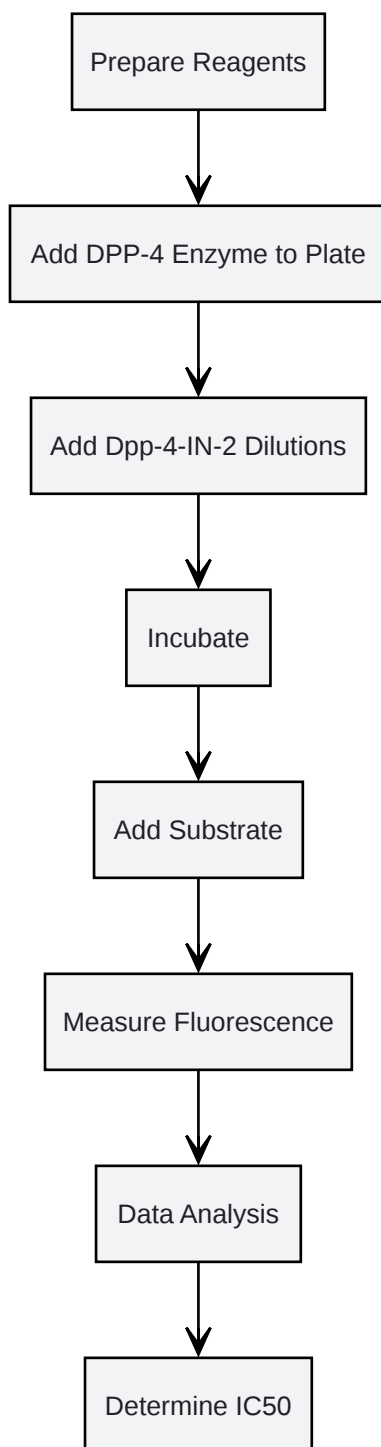
Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- **Dpp-4-IN-2** (dissolved in DMSO)
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare a serial dilution of **Dpp-4-IN-2** in assay buffer.
- In a 96-well plate, add the DPP-4 enzyme solution to each well.
- Add the **Dpp-4-IN-2** dilutions to the respective wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle, e.g., DMSO).
- Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the DPP-4 substrate to all wells.
- Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a period of time (e.g., 30 minutes) at 37°C.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percent inhibition relative to the negative control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.



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Caption: Workflow for the in vitro DPP-4 inhibition assay.

ADME and Pharmacokinetic Profile

Specific data on the absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic properties of **Dpp-4-IN-2** are not publicly available. Generally, DPP-4 inhibitors are designed for oral administration and exhibit variable pharmacokinetic profiles.

Table 3: General Pharmacokinetic Parameters of Oral DPP-4 Inhibitors

Parameter	General Range
Oral Bioavailability	Varies
Time to Maximum Concentration (Tmax)	1-4 hours
Plasma Protein Binding	Low to high
Metabolism	Variable, can involve cytochrome P450 enzymes
Elimination Half-life	Variable
Excretion	Primarily renal or hepatic

Summary and Future Directions

Dpp-4-IN-2 is a potent in vitro inhibitor of DPP-4. Its structural similarity to alogliptin suggests potential for development as a therapeutic agent for type 2 diabetes. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available data on its physicochemical properties, selectivity, and in vivo efficacy and safety.

Future research should focus on:

- Detailed characterization of the physicochemical properties of **Dpp-4-IN-2**.
- Determination of its selectivity profile against other DPP family enzymes and other relevant off-targets.

- In vivo studies to evaluate its pharmacokinetic properties, efficacy in animal models of diabetes, and safety profile.
- Investigation of its potential immunomodulatory effects.

This information will be crucial for assessing the therapeutic potential of **Dpp-4-IN-2** and guiding its further development.

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